Vinyl benzoate
Overview
Description
Vinyl benzoate is an organic compound that belongs to the class of vinyl esters. It is formed by the esterification of benzoic acid with vinyl alcohol. This compound is characterized by its aromatic ring structure, which is derived from benzoic acid, and a vinyl group attached to the ester functional group. This compound is used in various industrial applications, including as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Vinyl benzoate is an organic compound that primarily targets active alkenes in biochemical reactions . The compound’s role is to act as a recyclable auxiliary for C–O and C–S bond formation reactions under Brønsted acid catalysis .
Mode of Action
The mechanism of action of this compound is based on the remote activation of an active alkene followed by intramolecular 5-exo-trig cyclization . This leads to a reactive intermediate that can react via a substrate-dependent S N 1 or S N 2 mechanism with alcohols and thiol nucleophiles, providing facile access to ether and thioether functionalities .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of ethers and thioethers . The compound’s action influences the benzoate metabolism pathway, which is a key stage in the anaerobic degradation of a wide variety of complex chemical compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 95-96 °c/20 mmhg and a density of 107 g/mL at 25 °C . It’s soluble in methanol , indicating that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is the formation of ethers and thioethers via Brønsted acid-catalyzed activation . This process provides a practically simple and useful method for the synthesis of these compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of Brønsted acids, which are necessary for the catalysis of the reactions involving this compound . Additionally, the compound’s stability may be affected by the presence of moisture, as it’s known to be moisture sensitive
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl benzoate can be synthesized through several methods. One common method involves the transesterification of vinyl acetate with benzoic acid in the presence of a catalyst. For instance, a carbon-supported palladium catalyst (Pd/C) can be used to achieve high yields of this compound. The optimized conditions for this reaction include a reaction temperature of 80°C, a reaction time of 10 hours, and a catalyst dosage of 4.0 wt% of reactants. The molar ratio of benzoic acid to vinyl acetate is typically 1:11, resulting in a yield of 85.7% with a purity of 98.3% .
Industrial Production Methods: In industrial settings, this compound can be produced using eco-environmental synthetic methods. These methods often involve the use of reusable catalysts to minimize environmental pollution. For example, the transesterification method mentioned above can be scaled up for industrial production, offering a sustainable and efficient route for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions: Vinyl benzoate undergoes various chemical reactions, including:
Polymerization: this compound can undergo radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Hydrolysis: this compound can be hydrolyzed to produce benzoic acid and vinyl alcohol.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide).
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Major Products:
Poly(this compound): Formed through polymerization.
Benzoic Acid and Vinyl Alcohol: Formed through hydrolysis.
Scientific Research Applications
Vinyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Used in the production of coatings, adhesives, and as a reactive diluent in UV-curable formulations.
Comparison with Similar Compounds
- Vinyl Acetate
- Vinyl Sulfonate
- Vinyl Carbamate
- Vinyl Phosphate
Vinyl benzoate stands out due to its unique combination of aromatic and vinyl functional groups, making it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
ethenyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCZZVUFDCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-32-0 | |
Record name | Benzoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227700 | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-78-8 | |
Record name | Vinyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl benzoate?
A1: this compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to identify specific functional groups within the molecule. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been employed to study the structure and dynamics of poly(this compound) and compare it to other polymers. []
Q3: How does the addition of this compound affect the properties of polyurethane?
A3: Graft polymerization of this compound onto polyurethane enhances its tensile strength, improves shape recovery at low temperatures, and increases low-temperature flexibility without compromising tensile strain or shape retention. []
Q4: Can this compound be used to modify wood properties?
A4: Yes, chemically modifying wood with this compound can enhance its resistance to termite attack. [] This modification appears to be more effective than modification with vinyl acetate when compared at similar weight gains. []
Q5: How do clear coatings perform on wood modified with this compound when exposed to weather?
A5: Clear coatings generally exhibit improved performance on wood treated with this compound compared to untreated wood, especially when the coatings contain photostabilizers. [] Chromic acid treatment yielded the best overall coating performance. []
Q6: What are the characteristics of this compound polymerization?
A6: this compound polymerization, often initiated by free radicals, tends to be slow and results in polymers with relatively low molecular weights. [, ] This behavior is attributed to the tendency of the growing polymer chain to add to the aromatic ring of the this compound molecule, forming a stable, non-propagating radical. [, ]
Q7: How does this compound behave in copolymerization reactions?
A7: this compound has been copolymerized with various monomers, including vinyl acetate, styrene, and dodecyl acrylate. [, , ] Reactivity ratios, determined through methods like Mayo-Lewis and Kelen-Tudos, provide insights into the copolymerization behavior. []
Q8: Can this compound be used to create light-focusing materials?
A8: Yes, this compound can be copolymerized with methyl methacrylate to create light-focusing plastic rods and fibers. [, , ] These materials exhibit a parabolic refractive-index distribution, enabling the focusing of light. [, , ] The properties of these materials can be tuned by adjusting copolymerization conditions. [, , ]
Q9: Are there any environmental concerns associated with polyethylene terephthalate (PET) bottles?
A11: Yes, studies have shown that PET bottles can release volatile organic compounds (VOCs) like nonanal, decanal, benzene, ethylbenzene, and this compound, especially when exposed to high temperatures. [, ] The release of these compounds raises concerns about the potential migration of these substances into bottled water during manufacturing and storage. [, ]
Q10: What are the implications of this compound being identified in PET bottles?
A12: The presence of this compound, alongside other VOCs, in PET bottles emphasizes the importance of controlling temperatures during both PET bottle production and bottled water storage. [, ] Elevated temperatures can lead to increased generation and potential migration of these compounds into the water, raising potential health concerns. [, ]
Q11: What are potential areas for further research on this compound?
A13:
* Exploring the use of different catalysts and reaction conditions for this compound synthesis and polymerization. []* Investigating the potential of this compound-based polymers in various applications like drug delivery systems, sensors, and optical devices. [] * Further investigating the environmental impact of this compound release from PET bottles and developing mitigation strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.